![molecular formula C15H25NO4 B1446416 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid CAS No. 1363381-11-6](/img/structure/B1446416.png)
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid
Overview
Description
“2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid” is a chemical compound with the CAS Number: 1363381-11-6 . It has a molecular weight of 283.37 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(6-4-5-7-15)10-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 283.37 . The InChI code, which represents its molecular structure, is1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(6-4-5-7-15)10-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .
Scientific Research Applications
Pharmacology
In pharmacology, this compound is explored for its potential as a building block in drug design and synthesis. Its unique spirocyclic structure could be pivotal in creating new pharmacophores, which are parts of molecular structures that are responsible for the biological action of the drug molecule. The tert-butoxycarbonyl (Boc) group is commonly used in the protection of amines, which is a critical step in peptide synthesis .
Organic Synthesis
Organic chemists utilize this compound in the synthesis of complex molecules. The Boc-protected amine can undergo various organic reactions without affecting the amine group. This allows for the step-wise construction of molecules, particularly in the synthesis of natural products or biologically active compounds .
Medicinal Chemistry
In medicinal chemistry, this compound’s spirocyclic framework is of interest due to its three-dimensional structure, which can fit into the binding pockets of enzymes or receptors. This makes it a valuable scaffold for the development of new drugs, especially for targeting neurological disorders where such structures are often beneficial .
Biochemistry
Biochemists may investigate the compound’s interaction with biological macromolecules. The Boc group is often used in the study of protein structure and function, as it can be selectively removed under mild acidic conditions without disrupting the overall structure of the protein .
Chemical Engineering
From a chemical engineering perspective, the compound’s stability and reactivity are crucial for designing efficient and scalable synthetic processes. Its ability to withstand various conditions without decomposing makes it a reliable component in the large-scale production of pharmaceuticals .
Material Science
In material science, researchers could explore the use of this compound in the creation of novel polymers. The spirocyclic core could impart unique mechanical properties to the polymers, such as flexibility and resilience, which are desirable in materials like biodegradable plastics or elastomers .
Analytical Chemistry
Analytical chemists might develop methods to quantify this compound in complex mixtures, which is essential for quality control in pharmaceutical manufacturing. Techniques such as HPLC or mass spectrometry could be optimized for this purpose .
Computational Chemistry
Finally, in computational chemistry, the compound’s structure can be modeled to predict its physical properties, reactivity, and interaction with biological targets. This information is invaluable in the early stages of drug discovery, where it can guide the synthesis of analogs with improved efficacy and safety profiles .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-7-15(10-16)6-4-5-11(9-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJDGFBXSBMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)
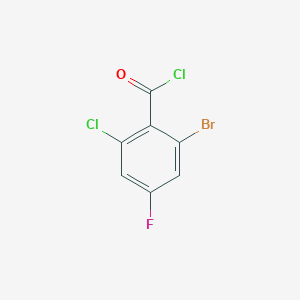


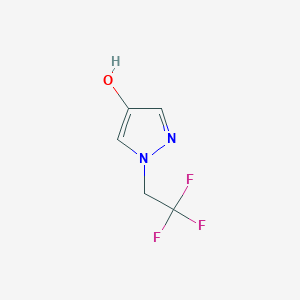
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)

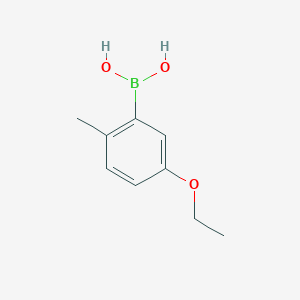
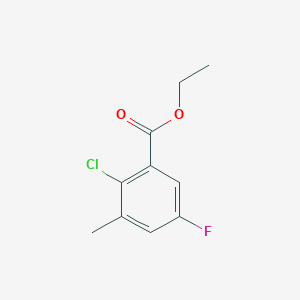
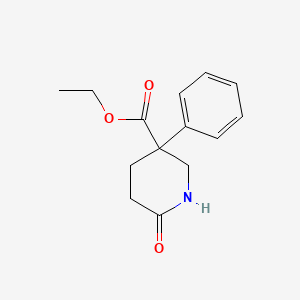
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)